molecular formula C22H26N4O3S B4626026 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Katalognummer B4626026
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: DBQDCRQSORMVOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide" typically involves multi-step organic reactions. Starting materials might include cyclohexyl derivatives and thiadiazole precursors, which are then functionalized with appropriate isoindole units. For instance, Mishra et al. (2016) describe the synthesis of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives, which could serve as a reference point for the synthesis of structurally related compounds (Mishra et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antilipidemic Activity

Research has shown that novel esters containing hexadecyl or cyclohexyl groups and various heterocyclic rings, including thiadiazoles, have been synthesized and tested for antilipidemic activity. These compounds, including the cyclohexyl ester derivatives similar in structure to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, have demonstrated significant antihyperlipidemic activity by lowering lipid indices such as cholesterol, LDL-cholesterol, HDL-cholesterol, and serum triglycerides levels in mice (Habib et al., 2000).

Biological Evaluation as Carbonic Anhydrase Inhibitors

A series of compounds containing the thiadiazol moiety has been synthesized and evaluated for their inhibition potential against human carbonic anhydrase isoenzymes. These studies aimed to develop selective inhibitors for various applications, including therapeutic agents. Although the synthesized derivatives showed weak inhibitory potential towards all investigated isoforms, they served as a foundation for further development of potent inhibitors (Mishra et al., 2016).

Fluorescence Properties of Cyclophosphazenes

Compounds containing thiadiazole rings have been synthesized and their fluorescence properties studied. This research opens avenues for the application of such compounds in materials science, particularly in the development of fluorescent materials for various technological applications (Eçik et al., 2017).

Antiviral Activity

Thiadiazole sulfonamides, structurally related to the compound , have been synthesized and tested for their antiviral activities. These studies have highlighted the potential of thiadiazole derivatives as antiviral agents, with some compounds showing significant activity against the tobacco mosaic virus (Chen et al., 2010).

Anticancer Potential

Investigations into the anticancer properties of thiadiazole derivatives have shown promising results, indicating that these compounds can induce growth inhibition and apoptosis in cancer cells. This suggests a potential therapeutic application of thiadiazole-containing compounds in cancer treatment (Sunil et al., 2010).

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c27-18(23-22-25-24-19(30-22)15-9-3-1-4-10-15)13-5-2-8-14-26-20(28)16-11-6-7-12-17(16)21(26)29/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDCRQSORMVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.